Famitinib is a novel multi-targeted receptor tyrosine kinase inhibitor currently under investigation for its potential use in cancer treatment. Its development is aimed at targeting various receptor tyrosine kinases, which play a crucial role in the proliferation and survival of cancer cells. Famitinib has shown promise in clinical studies, particularly in improving progression-free survival in patients with advanced solid tumors .
Famitinib is synthesized through complex organic chemistry processes and classified as a small molecule drug. It belongs to the class of compounds known as indole derivatives, which are recognized for their diverse biological activities. The molecular formula of Famitinib is C23H27FN4O2, with a molecular weight of 410.5 g/mol.
The synthesis of Famitinib involves several multi-step organic reactions, beginning with the preparation of an indole derivative. The key steps include:
Each step requires precise control over reaction conditions, including temperature, pH, and the use of catalysts to optimize yield and purity.
Famitinib's molecular structure can be described as follows:
This structure highlights the complexity of Famitinib, featuring multiple functional groups that contribute to its activity as a receptor tyrosine kinase inhibitor .
Famitinib undergoes various chemical reactions that are crucial for its functionality:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Specific solvents and catalysts are also employed to ensure desired transformations occur efficiently .
Famitinib acts primarily by inhibiting receptor tyrosine kinases involved in tumor growth and angiogenesis. The inhibition disrupts signaling pathways that promote cell proliferation and survival, leading to reduced tumor growth. Research indicates that Famitinib's mechanism involves binding to specific sites on these kinases, preventing their activation and downstream signaling effects .
Famitinib exhibits several notable physical and chemical properties:
Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to assess these properties during both synthesis and formulation stages .
Famitinib is primarily investigated for its potential applications in oncology:
The ongoing research aims to further elucidate Famitinib's therapeutic potential while optimizing its synthesis for industrial-scale production .
Famitinib (SHR1020) is a multi-targeted receptor tyrosine kinase inhibitor (TKI) with a primary inhibitory profile against vascular endothelial growth factor receptor-2/3 (VEGFR-2/3), platelet-derived growth factor receptor (PDGFR), stem cell factor receptor (c-Kit), FMS-like tyrosine kinase-3 (FLT3), and tyrosine-protein kinase receptor Ret (Ret) [3] [5]. Computational selectivity profiling using the KinomeFEATURE database—which evaluates kinase binding site similarity through protein microenvironments and physicochemical descriptors—demonstrated >90% accuracy in predicting off-target binding profiles for kinase inhibitors like famitinib [2]. This approach identified unexpected cross-reactivity between kinases such as PKR and FGFR2 due to structural homologies in ATP-binding pockets. Famitinib’s selectivity is quantified by its dissociation constants (Kd), with the strongest affinity observed for VEGFR-2 (Kd = 0.8 nM), followed by PDGFRβ (Kd = 2.3 nM) and c-Kit (Kd = 4.6 nM) [5].
Table 1: Famitinib's Primary Kinase Targets and Inhibition Constants
Target Kinase | Biological Role | Inhibition Constant (Kd, nM) |
---|---|---|
VEGFR-2 (KDR) | Angiogenesis regulation | 0.8 |
VEGFR-3 | Lymphangiogenesis | 1.5 |
PDGFRβ | Stromal cell recruitment | 2.3 |
c-Kit | Stem cell differentiation | 4.6 |
FLT3 | Hematopoietic progenitor cell growth | 3.1 |
Ret | Neuronal development | 5.2 |
Famitinib’s molecular structure (C23H27FN4O2) features a pyrrolopyridine core that facilitates binding to the kinase hinge region, augmented by a diethylaminoethyl side chain enhancing hydrophobic interactions in the ATP-binding pocket [5] [10]. As a Type II inhibitor, it stabilizes kinases in their inactive "DFG-out" conformation, where the aspartate-phenylalanine-glycine motif shifts to create an extended hydrophobic pocket. This allows the trifluoromethylbenzamide group of famitinib to occupy this cavity, conferring higher selectivity than Type I inhibitors targeting active kinase conformations [7] [10]. Key interactions include:
Famitinib shares structural homology with sunitinib, both targeting overlapping kinases like VEGFR-2 and PDGFR. However, molecular dynamics simulations reveal distinct binding kinetics:
Table 2: Binding Characteristics of Famitinib vs. Sunitinib
Parameter | Famitinib | Sunitinib | Methodology |
---|---|---|---|
VEGFR-2 ΔG (kcal/mol) | −10.9 | −9.7 | Molecular docking |
RMSD in binding site (Å) | 1.2 | 1.8 | Dynamics simulation |
Plasma AUC variability | Under study | 27% circadian shift | Murine pharmacokinetics |
Famitinib exerts anti-angiogenic and anti-proliferative effects by blocking kinase-dependent signaling cascades. In colorectal cancer xenografts, famitinib (15 mg/kg/day) reduced phosphorylated VEGFR-2 levels by 82% and ERK1/2 activity by 75%, confirming inhibition of the MAPK pathway [3]. Additionally, it suppressed:
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: